Apica
Overview
Description
Apica’s mission is to make all IT data accessible and analyzable. By unifying data types, such as logs, metrics, databases, and APIs, Apica’s Observability platform enables you to harness the power of machine data analytics for applications and infrastructure on a single platform, with 1-Click simplicity .
Scientific Research Applications
Metabolism Study of Synthetic Cannabinoids APICA and 5F-APICA : A study conducted by Sobolevsky et al. (2015) explored the in vitro metabolism of APICA and its fluorinated analog 5F-APICA. They found that human liver microsomes produce various metabolites, including mono-, di-, and trihydroxylated metabolites, as well as N-desalkyl metabolites. These findings are crucial for understanding the metabolic pathways and potential effects of these substances (Sobolevsky, Prasolov, & Rodchenkov, 2015).
Behavioral and Pharmacological Effects of APICA : Research by Cannizzaro et al. (2016) examined the effects of APICA on C57BL/6J mice. They found that APICA decreased locomotor activity and behavioral reactivity, induced hypothermia, analgesia, motor incoordination, and impaired recognition memory. The study suggests that APICA acts as a selective CB1 receptor agonist, which has implications for its potential misuse as a psychotropic substance (Cannizzaro et al., 2016).
Isomeric Discrimination of Synthetic Cannabinoids : A study by Asada et al. (2017) focused on distinguishing between isomeric forms of synthetic cannabinoids, including APICA. They developed methods using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) for this purpose, which is essential for accurate identification and understanding of these substances (Asada, Doi, Tagami, Takeda, & Sawabe, 2017).
properties
IUPAC Name |
N-(1-adamantyl)-1-pentylindole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-2-3-6-9-26-16-21(20-7-4-5-8-22(20)26)23(27)25-24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJYHWLDDJBTMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745427 | |
Record name | Apica | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apica | |
CAS RN |
1345973-50-3 | |
Record name | N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SDB-001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apica | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APICA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKU510FH74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.